molecular formula C13H15NO5 B12597206 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid CAS No. 614760-53-1

4-[2-tert-Butoxy(oxo)acetamido]benzoic acid

Katalognummer: B12597206
CAS-Nummer: 614760-53-1
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: NOBNEIRVDVMHAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-tert-Butoxy(oxo)acetamido]benzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid core substituted with a tert-butoxy group and an acetamido group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butyl oxoacetate and acetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tert-butoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-[2-tert-Butoxy(oxo)acetamido]benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Vergleich Mit ähnlichen Verbindungen

    4-acetamidobenzoic acid: Similar structure but lacks the tert-butoxy group.

    4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid: Contains a pyridinyl group instead of a benzoic acid core.

Uniqueness: 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid is unique due to the presence of both tert-butoxy and acetamido groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

614760-53-1

Molekularformel

C13H15NO5

Molekulargewicht

265.26 g/mol

IUPAC-Name

4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C13H15NO5/c1-13(2,3)19-12(18)10(15)14-9-6-4-8(5-7-9)11(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)

InChI-Schlüssel

NOBNEIRVDVMHAL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(=O)NC1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.